molecular formula C16H22O5 B1360712 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid CAS No. 898792-57-9

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

Cat. No.: B1360712
CAS No.: 898792-57-9
M. Wt: 294.34 g/mol
InChI Key: PGOVBLIIRCBJKE-UHFFFAOYSA-N
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Description

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and octanoic acid.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 3,5-dimethoxybenzaldehyde and octanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 8-(3,5-Dimethoxyphenyl)-8-hydroxyoctanoic acid.

    Substitution: Formation of substituted derivatives on the aromatic ring, such as 3,5-dimethoxy-4-nitrophenyl-8-oxooctanoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of enzymes involved in oxidation-reduction reactions.

Medicine

Research into the medicinal applications of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Methoxyphenyl)-8-oxooctanoic acid
  • 8-(4-Methoxyphenyl)-8-oxooctanoic acid
  • 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid

Uniqueness

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of two methoxy groups at the 3 and 5 positions on the aromatic ring. This substitution pattern can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its utility in specific applications compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-20-13-9-12(10-14(11-13)21-2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOVBLIIRCBJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645478
Record name 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-57-9
Record name 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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